D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate
Overview
Description
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate: is a chemical compound derived from aspartic acid, an amino acid. This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity. It is a derivative of aspartic acid where the carboxyl groups are esterified with benzyl alcohol, and it is further modified with a p-toluenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate typically involves the esterification of aspartic acid with benzyl alcohol in the presence of p-toluenesulfonic acid. The reaction is carried out in a solvent such as cyclohexane, which acts as a water azeotroping agent to facilitate the reaction . The mixture is heated under reflux conditions for several hours, and the product is obtained after cooling and adding ethyl acetate .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of cyclohexane as a solvent is preferred due to its efficiency in azeotropic distillation, which helps in removing water formed during the reaction and drives the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield aspartic acid and benzyl alcohol.
Hydrogenolysis: The benzyl groups can be removed via hydrogenolysis to produce free aspartic acid.
Substitution Reactions: The p-toluenesulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions using water or aqueous solutions.
Hydrogenolysis: Requires a hydrogen source and a catalyst such as palladium on carbon (Pd/C).
Substitution Reactions: Involve nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Aspartic acid and benzyl alcohol.
Hydrogenolysis: Aspartic acid.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is used as an intermediate in the synthesis of peptides and other complex organic molecules. It serves as a protecting group for the carboxyl groups of aspartic acid during peptide synthesis .
Biology and Medicine: In biological research, this compound is used to study the role of aspartic acid in various biochemical pathways. It is also employed in the synthesis of peptide-based drugs and inhibitors .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require the incorporation of aspartic acid derivatives .
Mechanism of Action
The mechanism of action of D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate involves its ability to act as a protecting group for the carboxyl groups of aspartic acid. This protection is crucial during peptide synthesis, as it prevents unwanted side reactions and ensures the correct formation of peptide bonds. The p-toluenesulfonate group enhances the solubility and reactivity of the compound, making it easier to handle in various chemical reactions .
Comparison with Similar Compounds
L-Aspartic acid dibenzyl ester: Similar in structure but lacks the p-toluenesulfonate group.
D-Aspartic acid dibenzyl ester: The D-enantiomer of the compound.
L-Glutamic acid dibenzyl ester-p-toluenesulfonate: Similar structure but derived from glutamic acid instead of aspartic acid.
Uniqueness: D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is unique due to its combination of esterified carboxyl groups and the presence of a p-toluenesulfonate group. This combination provides enhanced reactivity and solubility, making it a valuable intermediate in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
dibenzyl 2-aminobutanedioate;4-methylbenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMUYZYLPUHSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951484 | |
Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2886-33-1, 4079-62-3 | |
Record name | 1,2-Bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20951484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4079-62-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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